molecular formula C19H31NO2 B7775569 2,4-Di-tert-butyl-6-(morpholinomethyl)phenol

2,4-Di-tert-butyl-6-(morpholinomethyl)phenol

Cat. No.: B7775569
M. Wt: 305.5 g/mol
InChI Key: QPLNQRFMNAATOG-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a morpholinomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Scientific Research Applications

2,4-Di-tert-butyl-6-(morpholinomethyl)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The alkylation can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as triflic acid or zeolites . The morpholinomethyl group can be introduced through a Mannich reaction, which involves the reaction of the alkylated phenol with formaldehyde and morpholine under acidic conditions.

Industrial Production Methods

In industrial settings, the production of 2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-(morpholinomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various alkylated or arylated phenols.

Mechanism of Action

The antioxidant properties of 2,4-Di-tert-butyl-6-(morpholinomethyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by acting as a hydrogen donor. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Similar structure but lacks the morpholinomethyl group.

    2,6-Di-tert-butylphenol: Another antioxidant with two tert-butyl groups but different substitution pattern.

    Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar mechanism of action.

Uniqueness

2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature also allows for additional interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-ditert-butyl-6-(morpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-18(2,3)15-11-14(13-20-7-9-22-10-8-20)17(21)16(12-15)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLNQRFMNAATOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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